REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10](N)=[O:11])=[C:4]([F:13])[CH:3]=1.[OH-:14].[Na+].Cl>C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10]([OH:14])=[O:11])=[C:4]([F:13])[CH:3]=1 |f:1.2|
|
Name
|
2-(4-bromo-2,6-difluorophenyl)acetamide
|
Quantity
|
7.2 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)CC(=O)N)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The vessel was then stirred in an oil bath at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature, at which point the pH
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a volume of ˜10 mL, at which point it
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 837 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |